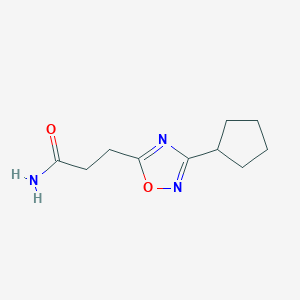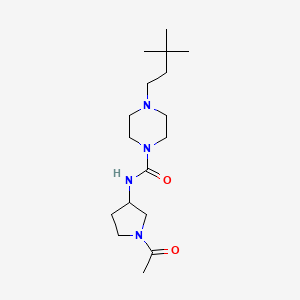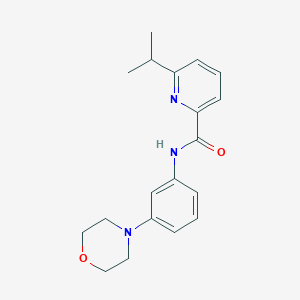![molecular formula C17H26N4O B7144061 Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone](/img/structure/B7144061.png)
Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a pyrimidinyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the pyrimidinyl and pyrrolidinyl groups, followed by their coupling with the cyclopentyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone can be compared with other similar compounds, such as:
Cyclopentyl-[3-[(2-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone: Similar structure but with a methyl group instead of an isopropyl group.
Cyclopentyl-[3-[(2-ethylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone: Similar structure but with an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-12(2)16-18-9-7-15(20-16)19-14-8-10-21(11-14)17(22)13-5-3-4-6-13/h7,9,12-14H,3-6,8,10-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJILFBJSESKDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)NC2CCN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Benzylpyrrolidin-1-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7143978.png)
![[1-(3-Pyrrolidin-1-ylpyrrolidine-1-carbonyl)cyclobutyl]-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone](/img/structure/B7143984.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[2-[4-(hydroxymethyl)piperidin-1-yl]anilino]pyrrolidin-2-one](/img/structure/B7143997.png)


![3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7144015.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide](/img/structure/B7144018.png)
![2-(4-methylpiperidin-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7144040.png)
![7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7144041.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide](/img/structure/B7144048.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B7144050.png)

![2-[(4-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7144072.png)
![3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7144078.png)
